N-[2-(Pyrimidin-2-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide
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Overview
Description
N-[2-(Pyrimidin-2-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide is a useful research compound. Its molecular formula is C22H17N3O2S2 and its molecular weight is 419.52. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : The compound has been synthesized through various techniques, including heterocyclization of Schiff bases and reactions with alkyl/aryl-sulfonyl halides or acyl halides (Parajapati & Goswami, 2016); (Casini et al., 2002).
- Molecular Structure Investigations : Detailed structural studies using methods like FTIR, NMR, and mass spectral analysis have been conducted to understand the molecular structure of these compounds (Mansour, 2014); (Mansour & Ghani, 2013).
Biological Evaluation
- Antibacterial and Antifungal Activities : Some derivatives have shown significant antimicrobial activities against various strains of bacteria and fungi (Desai et al., 2016); (Elangovan et al., 2021).
- Antitumor and Antiproliferative Effects : Certain derivatives of this compound have been found to exhibit antitumor activity and the ability to induce apoptosis in cancer cell lines (Fares et al., 2014); (Alqasoumi et al., 2009).
- Anti-Amoebic Activity : Research has shown potential anti-amoebic activity against Entamoeba histolytica (Bhat et al., 2013).
Computational Studies
- Molecular Docking and Computational Analysis : Computational studies and molecular docking have been used to predict the interaction of these compounds with various biological targets and their potential biological activities (Matulis et al., 2013); (Čapkauskaitė et al., 2012).
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities . Therefore, it’s plausible that this compound may interact with a variety of cellular targets.
Mode of Action
Generally, the mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of prostaglandin e2 (pge2) generated by cyclooxygenase (cox) enzymes . Like other nonsteroidal anti-inflammatory drugs (NSAIDs), pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes, thus reducing the generation of PGE2 .
Biochemical Pathways
For instance, they may affect the synthesis of PGE2, a potent inflammatory mediator, by inhibiting COX enzymes .
Result of Action
Given the known activities of pyrimidine derivatives, it’s plausible that this compound may exert anti-inflammatory effects by reducing the production of inflammatory mediators such as pge2 .
Properties
IUPAC Name |
N-(2-pyrimidin-2-ylsulfanyl-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2S2/c26-29(27,16-9-2-1-3-10-16)25-20-17-11-4-7-15-8-5-12-18(19(15)17)21(20)28-22-23-13-6-14-24-22/h1-14,20-21,25H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHBZRXMWQZCAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2C(C3=CC=CC4=C3C2=CC=C4)SC5=NC=CC=N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.